3-Bromo-2-phenylquinolin-4(1h)-one
Description
Contextualizing Quinoline (B57606) Alkaloids and Analogs in Organic Synthesis and Medicinal Chemistry
Quinoline alkaloids are a major class of nitrogen-containing heterocyclic aromatic compounds that have been a focal point of research for over two centuries. nih.gov These naturally occurring compounds, along with their synthetic analogs, are renowned for their wide array of biological activities. nih.govrsc.org Historically, the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820 marked a significant milestone, providing a treatment for malaria and sparking extensive investigation into the medicinal potential of quinoline-based structures. nih.gov
Another pivotal quinoline alkaloid, camptothecin, isolated from the Chinese tree Camptotheca acuminata, has become a cornerstone in the development of anticancer drugs due to its specific inhibition of DNA topoisomerase I. nih.gov The broad therapeutic applications of quinoline derivatives extend to antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. rsc.orgbiointerfaceresearch.com This diverse pharmacological profile has solidified the quinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgacs.org The ease of synthesis and the ability to introduce various functional groups onto the quinoline ring allow chemists to fine-tune the biological and physical properties of these molecules, making them invaluable in the quest for new therapeutic agents. rsc.orgwisdomlib.org
Significance of the 4-Quinolone Scaffold in Heterocyclic Chemistry
Within the broader quinoline family, the 4-quinolone scaffold is of particular importance. mdpi.com These compounds are characterized by a quinoline ring system with a ketone group at the C-4 position. The 4-quinolones are not only found in nature but are also readily accessible through various synthetic routes, making them attractive targets for chemical synthesis and modification. mdpi.com
The significance of the 4-quinolone core is most prominently demonstrated by the development of the fluoroquinolone class of antibiotics. taylorandfrancis.com These synthetic antibacterial agents, such as ciprofloxacin (B1669076) and moxifloxacin, have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and function by inhibiting bacterial DNA synthesis. taylorandfrancis.comukessays.com The clinical success of fluoroquinolones has spurred further research into the 4-quinolone scaffold, leading to the discovery of compounds with antiviral, anticancer, and antiallergic properties. mdpi.com The versatility of the 4-quinolone structure allows for modifications at various positions, which can significantly influence its biological activity and pharmacokinetic properties. ukessays.com
Rationale for Investigating 3-Bromo-2-phenylquinolin-4(1H)-one: A Research Perspective
The specific compound, this compound, combines several key structural features that make it a compelling subject for research. The presence of a bromine atom at the C-3 position is particularly noteworthy. Halogen atoms, like bromine, can significantly alter the electronic properties of a molecule and provide a reactive handle for further chemical transformations through reactions like cross-coupling, which allows for the introduction of new functional groups. nih.govsemanticscholar.org
Furthermore, the phenyl group at the C-2 position adds another layer of complexity and potential for interaction with biological targets. The combination of the 4-quinolone core, the C-3 bromo substituent, and the C-2 phenyl group creates a unique chemical entity. Research into this compound is driven by the potential to use it as a precursor for the synthesis of novel derivatives with enhanced or entirely new biological activities. For instance, the bromine atom can be replaced to create a library of compounds for screening against various diseases. The investigation of this compound is therefore a strategic approach to expand the chemical space around the privileged 4-quinolone scaffold, with the aim of discovering new lead compounds for drug development and other applications in materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXHUFVPTJDODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279490 | |
| Record name | NSC12825 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-96-9 | |
| Record name | NSC12825 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12825 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 2 Phenylquinolin 4 1h One and Its Precursors
Strategies for Constructing the 4(1H)-Quinolone Core Structure
The formation of the fundamental 4(1H)-quinolone scaffold is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, primarily centered around intramolecular cyclization and transition-metal-catalyzed reactions.
Intramolecular Cyclization Approaches to 4-Quinolones
Intramolecular cyclization represents a classic and widely utilized approach for the synthesis of 4-quinolones. These methods typically involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized acyclic precursor.
One of the most prominent methods is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comwikipedia.org The reaction can proceed via two different pathways depending on the substrate and reaction conditions, yielding either a quinolin-4-one or a quinolin-2-one. mdpi.com For the synthesis of 2-phenyl-4-quinolones, the required N-(2-acylaryl)amide precursor is typically prepared through the amidation of a 2-haloacetophenone. mdpi.com The subsequent cyclization is then promoted by a base.
Another notable intramolecular cyclization is the Dieckmann condensation . This reaction involves an intramolecular reaction of diesters in the presence of a base to form cyclic β-ketoesters. mdpi.com For instance, the reaction of methyl anthranilate with methyl acrylate (B77674) can produce a diester intermediate, which then undergoes intramolecular cyclization to yield a dihydroquinolinone that can be subsequently oxidized to the desired quinolin-4-one. mdpi.com
More recent advancements include photocatalytically induced Camps cyclization. For example, the aerobic oxidation of N-substituted-3-methylindoles using a ruthenium catalyst and blue LED light can generate the necessary precursor for a subsequent base-promoted Camps cyclization, affording 4-quinolone products in moderate to high yields.
Palladium-Catalyzed Cyclization Reactions for Quinolone Synthesis
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis due to their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov Several palladium-catalyzed strategies have been successfully applied to the synthesis of the 4-quinolone core.
A common approach involves a sequential palladium-catalyzed amidation followed by a base-promoted intramolecular cyclization . acs.org In this one-pot synthesis, a 2'-bromoacetophenone (B1265738) is first coupled with an amide in the presence of a palladium catalyst, and the resulting intermediate is then cyclized to the 4-quinolone. acs.org This method is quite general for a variety of amides, including alkyl, aryl, and heterocyclic amides. acs.org
Carbonylative cyclization is another significant palladium-catalyzed method. This reaction often involves the three-component condensation of a 2-iodoaniline (B362364), a terminal alkyne, and a source of carbon monoxide (CO). nih.gov To overcome the challenges associated with using gaseous CO, methods utilizing CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅) have been developed. nih.gov This approach allows for the efficient synthesis of a diverse range of 4-quinolones with excellent yields under milder conditions. nih.govorganic-chemistry.org
The Heck reaction has also been employed in the synthesis of quinolones. For instance, the palladium-catalyzed reaction of a 2-iodoaniline with an acrylic acid derivative, followed by in situ cyclization, can afford 4-arylquinolin-2(1H)-ones. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Phenyl-4-quinolones
| Reactants | Catalyst System | CO Source | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodoaniline, Phenylacetylene (B144264) | Pd(dppf)Cl₂, Na₂CO₃ | Fe(CO)₅ | Toluene/Water | 90% | nih.govmdpi.com |
| 2-Iodoaniline, p-Tolylacetylene | Pd(dppf)Cl₂, Na₂CO₃ | Fe(CO)₅ | Toluene/Water | 79% | nih.govmdpi.com |
| 2-Iodoaniline, (4-Methoxyphenyl)acetylene | Pd(dppf)Cl₂, Na₂CO₃ | Fe(CO)₅ | Toluene/Water | 82% | nih.govmdpi.com |
| 2'-Bromoacetophenone, Benzamide | Pd₂(dba)₃, Ligand, Base | N/A | Toluene | High | acs.org |
| 2'-Nitrochalcone | Pd(CH₃CN)₂Cl₂ | HCOOH/Ac₂O | Dioxane | 93% | nih.gov |
Regioselective Bromination Techniques at the C3 Position
Once the 2-phenyl-4-quinolone core is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the C3 position. The electronic nature of the 4-quinolone ring directs electrophilic substitution, but achieving high regioselectivity can be challenging.
Hypervalent Iodine(III)-Promoted C3−H Halogenation of 4-Quinolones
A highly effective and modern method for the C3-halogenation of 4-quinolones utilizes hypervalent iodine(III) reagents as oxidants. nih.govacs.org This approach offers excellent regioselectivity for the C3 position under mild conditions. nih.govacs.org
In a typical procedure, the 4-quinolone substrate is treated with a potassium halide salt (e.g., KBr) as the halogen source and a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA). nih.govacs.org The reaction is often carried out at room temperature and demonstrates good tolerance for a variety of functional groups. nih.gov This method is also noted for being environmentally friendly and suitable for gram-scale synthesis. nih.govacs.org The proposed mechanism involves the reaction of the hypervalent iodine reagent with the halide salt to form an active electrophilic halogenating species, which is then attacked by the electron-rich C3 position of the 4-quinolone. nih.govacs.org
Table 2: Hypervalent Iodine(III)-Promoted C3-Bromination of 2-Phenyl-4-quinolones
| Substrate (2-Phenyl-4-quinolone derivative) | Reagents | Solvent | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-4-quinolone | KBr, PIFA | MeOH | 0.2 | 95% | acs.org |
| 6-Methyl-2-phenyl-4-quinolone | KBr, PIFA | MeOH | 0.2 | 96% | acs.org |
| 6-Chloro-2-phenyl-4-quinolone | KBr, PIFA | MeOH | 0.2 | 94% | acs.org |
| 2-(4-Chlorophenyl)-4-quinolone | KBr, PIFA | MeOH | 0.2 | 92% | acs.org |
Alternative Electrophilic Bromination Strategies
Besides the hypervalent iodine-promoted method, other electrophilic brominating agents can be employed for the C3-bromination of 4-quinolones.
A traditional method involves the use of molecular bromine (Br₂) in a suitable solvent , such as acetic acid. nih.govmasterorganicchemistry.com Under acidic conditions, the carbonyl group of the 4-quinolone can enolize, and the resulting enol is sufficiently nucleophilic to react with bromine. masterorganicchemistry.com However, this method may suffer from a lack of regioselectivity and the formation of polybrominated byproducts.
N-Bromosuccinimide (NBS) is another common and convenient source of electrophilic bromine. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com It is a crystalline solid that is easier to handle than liquid bromine. masterorganicchemistry.com NBS can be used for the α-bromination of carbonyl compounds, including ketones, often under acidic catalysis or via a radical pathway. wikipedia.orgcommonorganicchemistry.com For 4-quinolones, the reaction with NBS can provide the desired 3-bromo derivative, although the reaction conditions need to be carefully controlled to ensure regioselectivity. wikipedia.org
Introduction of the 2-Phenyl Moiety in 4-Quinolone Synthesis
The presence of the 2-phenyl group is a defining feature of the target molecule. This substituent can be introduced at different stages of the synthetic sequence.
One common strategy is to incorporate the phenyl group into one of the starting materials before the cyclization to form the quinolone ring. For example, in the Camps cyclization, an N-(2-benzoylaryl)amide can be used as the precursor, where the benzoyl group already contains the desired phenyl substituent. mdpi.com Similarly, in palladium-catalyzed syntheses, phenylacetylene can be used as a coupling partner to introduce the phenyl group at the C2 position. nih.gov The synthesis of 2-phenyl-4-quinolones can also begin with the cyclization of substituted 1-(2'-aminophenyl)-3-phenyl-2-propene-1-one. wisdomlib.orgkoreascience.kr
Another approach is the Doebner reaction , which can be used to synthesize 2-phenyl-quinoline-4-carboxylic acids from aniline, an aromatic aldehyde (like benzaldehyde), and pyruvic acid. researchgate.net The resulting carboxylic acid can then be further modified.
Furthermore, a TEMPO-mediated oxidative intramolecular Mannich reaction of N-arylmethyl-2-aminophenylketones provides a direct route to 2-arylquinolin-4(1H)-ones. organic-chemistry.org This highlights the versatility of synthetic strategies available for installing the 2-phenyl moiety.
Green Chemistry Principles in the Synthesis of 3-Bromo-2-phenylquinolin-4(1H)-one
The principles of green chemistry are increasingly being applied to the synthesis of quinolinone derivatives, primarily focusing on the preparation of the 2-phenylquinolin-4(1H)-one precursor, which constitutes the bulk of the synthetic effort. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent Selection and Solvent-Free Reactions: A major focus of green synthesis is the replacement of volatile and hazardous organic solvents. Water has been successfully used as a green solvent for some quinoline (B57606) syntheses, such as the Friedländer annulation, often in the presence of a recyclable catalyst. nih.gov In some cases, reactions can be performed under solvent-free conditions, for example, by irradiating the reactants with microwaves on a solid support like silica (B1680970) gel impregnated with a catalyst. nih.gov
Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For quinolinone synthesis, various nanocatalysts have been shown to be highly effective. clockss.org These catalysts offer high surface area and reactivity, and their heterogeneous nature allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. Transition-metal catalysts, particularly those based on copper and palladium, are also widely used for their efficiency in forming the quinolinone ring under mild conditions. organic-chemistry.org
Atom Economy and Multicomponent Reactions (MCRs): Synthetic routes that maximize the incorporation of all starting materials into the final product have high atom economy. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are inherently atom-economical. nih.gov The synthesis of quinolines from anilines, aldehydes, and alkynes is an example of an MCR that provides a rapid and efficient route to the quinoline core, minimizing the number of synthetic steps and purification stages. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. acs.org
The following table summarizes various green approaches for the synthesis of quinolinone precursors, highlighting the green principles they incorporate.
| Synthetic Method | Starting Materials | Catalyst/Conditions | Green Principle(s) |
| Friedländer Annulation | 2-aminoaryl ketones, α-methylene ketones | Nanocatalyst, Ethanol, 60°C | Recyclable catalyst, Milder conditions |
| Aqueous Friedländer Reaction | 2-aminoaryl ketones, active methylene (B1212753) compounds | Zr(NO₃)₄, Water | Use of green solvent, Recyclable catalyst |
| Solvent-Free Friedländer | 2-aminochalcones | Silica gel/In(III) chloride, Microwave | Solvent-free, Energy efficiency |
| Multicomponent Reaction (MCR) | Aniline, Aldehydes, Acetylenes | YCl₃ or In(OTf)₃ | Atom economy, Step economy |
| Oxidative Cyclization | 2'-aminochalcones | Transition-metal catalyst, TEMPO | High atom economy, Benign auxiliaries |
Comprehensive Spectroscopic and Structural Elucidation of 3 Bromo 2 Phenylquinolin 4 1h One
X-ray Crystallography for Solid-State Structural Analysis
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of 3-bromo-2-phenylquinolin-4(1H)-one cannot be provided. However, based on the structural features of the molecule, which include a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), a bromine atom, and aromatic rings, several types of intermolecular interactions can be anticipated to govern its crystal packing.
These would likely include:
Hydrogen Bonding: The N-H group of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs.
Halogen Bonding: The bromine atom at the 3-position could act as a halogen bond donor, interacting with the carbonyl oxygen or the π-system of the phenyl or quinoline (B57606) rings of adjacent molecules.
π-π Stacking: The planar aromatic rings of the quinoline and phenyl moieties could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
A detailed understanding of these interactions, including specific distances and angles, awaits experimental determination through single-crystal X-ray diffraction studies.
Conformational Analysis of the 2-Phenyl and Quinoline Moieties
The conformation of this compound is primarily defined by the relative orientation of the phenyl group at the 2-position with respect to the quinoline ring system. The key parameter for this is the dihedral angle between the plane of the phenyl ring and the plane of the quinoline moiety.
The degree of twisting between these two ring systems is influenced by a balance of steric and electronic effects. Steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the quinoline ring would favor a non-planar conformation. Conversely, conjugation between the π-systems of the two rings would favor a more coplanar arrangement.
A precise, experimentally determined value for this dihedral angle, along with other conformational parameters such as bond angles and bond lengths within the molecule, would be obtainable from its crystal structure data. The lack of this data prevents a quantitative conformational analysis at this time. Theoretical calculations could provide an estimation of the preferred conformation, but experimental validation is essential for a conclusive report.
Reactivity and Derivatization Chemistry of 3 Bromo 2 Phenylquinolin 4 1h One
Nucleophilic Substitution Reactions at the C3-Bromo Position
The bromine atom at the C3 position of 3-Bromo-2-phenylquinolin-4(1H)-one is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of substituents, making it a cornerstone for the diversification of the quinolinone scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C3-bromo group of this compound is an excellent handle for such transformations, enabling the synthesis of a variety of substituted quinolinones.
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound. mdpi.comscirp.org In the case of this compound, it can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to yield 3-aryl-2-phenylquinolin-4(1H)-ones. researchgate.netnih.gov This method is highly versatile due to the commercial availability of a wide range of boronic acids. nih.gov
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Good to Excellent |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 90-110 | Good to Excellent |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | High |
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound can undergo a Heck reaction with various alkenes in the presence of a palladium catalyst, a base (typically a hindered amine like triethylamine), and often a phosphine (B1218219) ligand to introduce alkenyl substituents at the C3 position. libretexts.orgnih.gov
| Catalyst | Base | Ligand | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Et₃N | PPh₃ | DMF or Acetonitrile | 100-140 |
| Pd/C | NaOAc | None | DMA | 120-150 |
| Herrmann's catalyst | K₂CO₃ | None | NMP | 130 |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, provides a direct route to 3-alkynyl-2-phenylquinolin-4(1H)-ones. scirp.orgnrochemistry.com
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp to 60 |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 50-80 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. nih.govresearchgate.net It allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 3-amino-2-phenylquinolin-4(1H)-one derivatives. researchgate.net The choice of palladium catalyst and ligand is crucial for the success of this transformation. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 |
Direct Nucleophilic Displacement Reactions
The C3-bromo group can also be displaced by various nucleophiles through a direct substitution mechanism. These reactions often proceed under milder conditions compared to palladium-catalyzed couplings and offer a straightforward way to introduce heteroatomic substituents.
Common nucleophiles used in these reactions include:
Azide (B81097) ion (N₃⁻): Reaction with sodium azide introduces an azido (B1232118) group, which can be further reduced to an amino group or used in click chemistry reactions. researchgate.netmasterorganicchemistry.commdpi.com
Thiols (RSH): Thiolates, generated from thiols and a base, readily displace the bromide to form 3-thioether derivatives.
Alkoxides (RO⁻): Alkoxides can be used to synthesize 3-alkoxy-2-phenylquinolin-4(1H)-ones.
Modifications of the Phenyl Substituent at C2
The phenyl group at the C2 position is another site for derivatization, although it is generally less reactive than the C3-bromo position. Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto this phenyl ring. The directing effects of the quinolinone core will influence the position of substitution. Common modifications include:
Nitration: Introduction of a nitro group using standard nitrating agents (e.g., HNO₃/H₂SO₄). The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using appropriate halogenating agents (e.g., NBS, NCS).
Reactions Involving the Carbonyl Group at C4
The carbonyl group at the C4 position exhibits typical ketone reactivity and can be a target for various transformations. caltech.edu
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.comyoutube.com This transformation leads to the formation of 3-bromo-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. This reaction allows for the introduction of new carbon-based substituents at the C4 position.
Nitrogen Atom (N1) Derivatizations
The nitrogen atom at the N1 position of the quinolinone ring is a nucleophilic site and can be readily derivatized.
N-Alkylation: The N-H proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide to introduce an alkyl group at the N1 position.
N-Arylation: Chan-Lam coupling provides a method for the N-arylation of N-heterocycles using arylboronic acids and a copper catalyst. nih.gov This reaction can be applied to this compound to introduce aryl substituents at the N1 position.
Synthetic Utility and Applications of this compound as a Synthetic Intermediate
The diverse reactivity of this compound makes it a highly valuable building block in organic synthesis. The ability to selectively modify different positions of the molecule allows for the construction of complex molecular architectures. The resulting quinolinone derivatives are of significant interest in medicinal chemistry, as the quinolinone scaffold is present in numerous biologically active compounds, including antibacterial, antiviral, and anticancer agents. mdpi.commdpi.com For instance, the derivatized products of this compound can serve as precursors for the synthesis of novel kinase inhibitors, tubulin polymerization inhibitors, and other therapeutic agents. mdpi.com
Biological Activity Research: in Vitro and in Silico Investigations of 3 Bromo 2 Phenylquinolin 4 1h One
Evaluation in Cellular Assays
The initial assessment of a compound's biological potential typically involves its evaluation in various cellular assay formats. This screening provides a broad overview of its effects and can guide further, more detailed investigations.
3-Bromo-2-phenylquinolin-4(1H)-one has been identified as a compound of interest in large-scale screening initiatives. ontosight.ai Notably, it is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program database under the identifier NSC12825. ontosight.ai Its inclusion in such programs signifies that the compound was selected for evaluation against a panel of human cancer cell lines to explore its potential as an anticancer agent. ontosight.ai The presence of this compound in screening libraries is a crucial first step, allowing for its systematic evaluation across a wide range of biological systems.
Table 1: Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| CAS Number | 6639-96-9 |
| PubChem CID | 224423 |
| ChEMBL ID | CHEMBL1964770 |
| NCI Identifier | NSC12825 |
| DSSTox Substance ID | DTXSID40279490 |
Research interest in this compound is centered on its potential biological activities and its effects on various cellular processes. ontosight.ai While detailed findings from specific cellular process assays are not extensively published, its selection for programs like the NCI screening initiative implies an interest in its cytotoxic or cytostatic effects. ontosight.ai The general research focus on this and related quinolinone compounds often involves assessing impacts on cell viability, proliferation, and morphology as primary indicators of biological activity.
Mechanistic Studies of Biological Action at a Molecular Level (In Vitro/In Silico)
Understanding how a compound exerts its biological effects at a molecular level is critical for its development as a potential therapeutic agent. This involves identifying specific molecular targets and pathways.
Based on available scientific literature, specific molecular targets for this compound have not been definitively identified or published. While broader classes of quinolinone derivatives have been studied for their interaction with targets like topoisomerases and protein kinases, such specific data for this particular compound is not publicly documented. nih.gov
Detailed investigations into the modulation of specific biochemical pathways by this compound are not extensively reported in the current body of scientific literature. Elucidating which signaling or metabolic pathways are affected by the compound would be a necessary next step following initial screening, but these studies have not yet been published.
Assessment of Enzyme Inhibition or Activation (In Vitro)
Direct assessment of a compound's ability to inhibit or activate specific enzymes is a key method for elucidating its mechanism of action. For many quinolinone derivatives, activities such as enzyme inhibition are primary modes of action. nih.govmdpi.com However, for this compound specifically, there is a lack of published in vitro studies detailing its inhibitory or activatory effects on particular enzymes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 2 Phenylquinolin 4 1h One Analogs
Impact of C3-Halogen Substitution on Biological Activity
The nature of the substituent at the C3 position of the 4-quinolone ring has been shown to significantly influence the cytotoxic properties of these compounds. acs.org The introduction of a halogen atom, such as bromine, at this position can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Research has demonstrated that C3-halogenated 4-quinolones are valuable synthons for creating a diversity of bioactive compounds. acs.org The development of efficient methods for the regioselective halogenation of 4-quinolones at the C3 position has been a key focus, enabling the synthesis of a library of analogs for biological screening. acs.org For instance, a method utilizing potassium halide salts and a hypervalent iodine(III) reagent has been developed for the C3-halogenation of 4-quinolones under mild, environmentally friendly conditions. acs.org
The presence of a halogen at the C3 position can lead to enhanced biological activity. Studies on quinolone-based hydrazones have indicated that compounds bearing electron-withdrawing groups, which can include halogens, often exhibit potent inhibitory effects against various enzymes. acs.org This suggests that the electronegativity and potential for halogen bonding of a C3-bromo substituent could be crucial for the biological activity of 3-Bromo-2-phenylquinolin-4(1H)-one analogs.
Table 1: Impact of C3-Halogen Substitution on Biological Activity
| Compound | C3-Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| Analog Series 1 | Halogens (F, Cl, Br, I) | Variation in cytotoxicity | acs.org |
| Analog Series 2 | Bromo | Precursor for further functionalization | semanticscholar.org |
| Analog Series 3 | Iodo | Building blocks for complex molecules | acs.org |
This table is representative and based on general findings in the literature. Specific activity data would be dependent on the particular assay and cell lines used.
Role of the 2-Phenyl Group Modifications on Bioactivity and Selectivity
The substituent at the C2 position of the 4-quinolone core is another critical determinant of biological activity. Aryl substituents, such as the phenyl group in this compound, have been reported to significantly enhance the antitumor and antimitotic activities of 4-quinolones. acs.org
Modifications to this 2-phenyl group can have a profound impact on both the potency and selectivity of the compounds. For example, in a series of 2,3-dihydroquinazolin-4(1H)-ones, the introduction of steric bulk to the aromatic moiety at a position analogous to the 2-phenyl group resulted in a notable decrease in potency against a panel of cancer cell lines. nih.gov Specifically, phenyl and tolyl analogs displayed good activities, whereas increasing the bulk on the aromatic ring led to a significant reduction in cytotoxic effects. nih.gov
Furthermore, in a different series of quinazolinones, the substitution pattern on a 2-phenyl group was found to be important for their anti-inflammatory activity. researchgate.net This highlights that even subtle changes to the electronics and sterics of the 2-phenyl ring can fine-tune the biological profile of the quinolone scaffold.
Table 2: Effect of 2-Phenyl Group Modifications
| Modification | Impact on Bioactivity | Example Compound Series | Reference |
|---|---|---|---|
| Introduction of steric bulk | Decreased potency | 2,3-dihydroquinazolin-4(1H)-ones | nih.gov |
| Varied substitution | Altered anti-inflammatory activity | 1-Phenyl-2-substituted-4-(1H)-quinazolinones | researchgate.net |
| Phenyl vs. other aryl groups | Enhanced antitumor and antimitotic activities | General 4-quinolones | acs.org |
This table illustrates general trends observed in related quinolone/quinazolinone scaffolds.
Influence of Substituents on the Quinoline (B57606) Core
Beyond the C2 and C3 positions, modifications to the quinoline core itself can significantly influence the biological properties of the resulting analogs. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.gov
The synthesis of quinoline derivatives with diverse substitution patterns on the core is an active area of research. Ruthenium-catalyzed methods have been developed for the synthesis of 2- and 3-substituted quinolines from anilines containing various substituents like methyl, methoxy, and chloro groups. nih.gov This allows for the systematic exploration of how different core substitutions impact biological activity.
Table 3: Influence of Quinoline Core Substituents
| Position of Substitution | Type of Substituent | Observed Effect | Reference |
|---|---|---|---|
| Ring-substitution | Various | Wide range of herbicidal and antifungal activities | mdpi.com |
| General Core | Methyl, Methoxy, Chloro | Enables synthesis of diverse analogs for SAR studies | nih.gov |
| N-1 Position | Carboxamides | Extensively examined for various biological activities | mdpi.com |
This table provides a general overview of the impact of quinoline core substitution.
Development of Structure-Activity Models (e.g., QSAR)
To better understand the relationship between the chemical structure of quinolinone analogs and their biological activity, researchers often employ computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to correlate physicochemical properties of molecules with their biological activities, providing insights for the rational design of more potent and selective compounds. researchgate.net
For a series of substituted quinazolinones evaluated for anti-inflammatory activity, QSAR analysis revealed the importance of steric and electronic parameters over lipophilicity in determining their biological effect. researchgate.net In another study on antimicrobial quinazolines, QSAR models indicated that hydrophobic, electronic, and topological descriptors significantly influenced the antibacterial activity. researchgate.net These models, when validated, can have good predictive power for the activity of newly designed analogs. researchgate.net
The development of statistically significant QSAR models often involves dividing a set of compounds into a training set to build the model and a test set to validate its predictive capability. researchgate.net Such models can guide the synthesis of novel compounds with potentially enhanced biological profiles.
Table 4: QSAR Models for Quinolone/Quinazolinone Analogs
| Biological Activity | Key Descriptors | Significance | Reference |
|---|---|---|---|
| Anti-inflammatory | Steric and electronic parameters | More important than lipophilicity for activity | researchgate.net |
| Antimicrobial | Hydrophobic, electronic, and topological descriptors | Significantly affect antibacterial activity | researchgate.net |
| Antifungal | Electronic and topological parameters | Good predictive capability for antifungal activity | researchgate.net |
This table summarizes findings from QSAR studies on related heterocyclic systems.
Computational and Theoretical Investigations of 3 Bromo 2 Phenylquinolin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
At the heart of understanding a molecule's intrinsic characteristics are quantum chemical calculations. By applying the principles of quantum mechanics, these methods can forecast a vast array of molecular properties, offering a detailed picture of its behavior at the subatomic level.
Density Functional Theory (DFT) stands as a cornerstone for probing the electronic properties of quinolinone derivatives. nih.gov For 3-bromo-2-phenylquinolin-4(1H)-one, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G' (d,p), are instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic parameters. nih.gov
These computational studies enable the mapping of electron density distribution, which in turn reveals the electron-rich and electron-poor regions of the molecule. This information is paramount for predicting its chemical reactivity. Furthermore, the calculation of Mulliken atomic charges provides a quantitative measure of the net charge on each atom, offering deeper insights into the electrophilic and nucleophilic centers within the molecular structure. The insights from DFT calculations are crucial for understanding the physicochemical properties of the compound. researchgate.net
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrNO nih.gov |
| Molecular Weight | 300.15 g/mol nih.gov |
| XLogP3-AA | 4.1 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
| This data is computationally generated by PubChem. nih.gov |
A critical aspect of quantum chemical analysis is the Frontier Molecular Orbital (FMO) theory, which centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is indicative of a molecule's electron-donating propensity, while the LUMO's energy reflects its capacity to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant determinant of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A smaller HOMO-LUMO gap generally signifies higher reactivity. For this compound, FMO analysis is pivotal in identifying the specific orbitals that participate in chemical reactions and electronic transitions. The spatial distribution of these frontier orbitals across the molecule's framework pinpoints the most probable sites for electrophilic and nucleophilic attacks. This theoretical approach is not just about understanding reactivity but also has applications in predicting the non-linear optical (NLO) properties of molecules. ajchem-a.com The Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept has also been introduced to provide a more nuanced understanding of reactions that are not solely dictated by the HOMO. sapub.org
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (In Silico)
To investigate the potential biological applications of this compound, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable. These techniques are employed to predict the binding behavior of the molecule with specific protein targets.
Molecular docking simulations position the this compound molecule within the active site of a target protein to forecast its binding orientation and affinity. mdpi.com This process helps in identifying crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are responsible for stabilizing the ligand-protein complex. mdpi.com The insights gained from docking studies can explain the observed biological activity and provide a roadmap for designing more potent analogues. nih.gov
Following the initial docking, molecular dynamics simulations can be performed to observe the dynamic evolution of the ligand-protein complex over a specific period. mdpi.com These simulations offer a more realistic depiction of the binding stability and any conformational adjustments that might occur. nih.gov By analyzing the simulation trajectory, researchers can confirm the persistence of the interactions found in docking and compute binding free energies.
Prediction of Spectroscopic Parameters
Computational chemistry is also adept at predicting the spectroscopic characteristics of molecules, which is a significant aid in their experimental identification and characterization. For this compound, theoretical calculations can forecast its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Theoretically generated IR spectra, derived from frequency calculations, assist in assigning the experimentally observed vibrational bands to particular functional groups and vibrational modes within the molecule. mdpi.com In a similar vein, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the absorption bands seen in the UV-Vis spectrum. nih.gov Furthermore, computed NMR chemical shifts, once appropriately scaled, can be compared with experimental data to corroborate the molecule's structure.
Conformation Analysis through Computational Methods
The biological efficacy of a molecule is intricately linked to its three-dimensional conformation. Computational techniques can be utilized to explore the conformational space of this compound. By systematically rotating the molecule's rotatable bonds, such as the one linking the phenyl group to the quinolinone core, a potential energy surface can be mapped out.
This analysis is crucial for identifying the most stable, low-energy conformations of the molecule. A comprehensive understanding of the preferred conformation is vital, as it is this specific three-dimensional structure that interacts with biological targets. These computational conformational analyses shed light on the molecule's shape and flexibility, which are key determinants of its biological function. researchgate.net
Future Research Directions and Perspectives for 3 Bromo 2 Phenylquinolin 4 1h One
Development of Novel and Efficient Synthetic Routes
The synthesis of the 2-phenylquinolin-4(1H)-one core has been a subject of extensive research. However, the development of more efficient, cost-effective, and environmentally benign methods remains a key objective for future investigations.
Furthermore, the exploration of novel catalytic systems is a significant area of interest. Metal-catalyzed reactions, particularly those using copper or palladium, have shown promise in forming key bonds within the quinolinone structure. researchgate.netnih.gov The development of solid-phase synthesis techniques could also facilitate the creation of libraries of quinolinone derivatives for high-throughput screening. acs.org The goal is to create synthetic pathways that are not only high-yielding but also versatile, allowing for the introduction of a wide range of substituents onto the quinolinone core to modulate its biological activity.
Exploration of Undiscovered Reactivity Pathways
The chemical reactivity of 3-Bromo-2-phenylquinolin-4(1H)-one is largely dictated by the presence of the bromine atom at the C3-position, which serves as a versatile handle for a variety of chemical transformations. This functionality is ripe for further exploration to generate novel derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. The Liebeskind–Srogl cross-coupling, which can be performed under neutral conditions, has been successfully used to couple 3-bromoquinolin-2(1H)-ones with various azoles, demonstrating the utility of the C3-bromo substituent. nih.gov Future work could expand the scope of these reactions to include a wider array of coupling partners, such as different organoboron reagents, alkynes, and organostannanes.
Beyond palladium catalysis, copper-catalyzed reactions, like the Ullmann condensation, offer a viable route for C-N bond formation, allowing for the introduction of amides, lactams, and other nitrogen-containing heterocycles at the C3-position. researchgate.net Additionally, the bromine atom can be used to generate organolithium or Grignard reagents, which can then react with a variety of electrophiles to introduce new functional groups. semanticscholar.org Investigating C-H activation/functionalization at other positions on the quinolinone or phenyl rings, while preserving the key bromine atom for subsequent modifications, represents another sophisticated avenue for creating molecular diversity.
Advanced In Vitro Biological Profiling and Target Deconvolution
Preliminary research has indicated that the 2-phenylquinolin-4(1H)-one scaffold possesses potential anticancer properties, with compounds like NSC12825 (an alias for this compound) being part of screening programs to identify novel antineoplastic agents. ontosight.ai Future research must move beyond preliminary screening to conduct comprehensive in vitro biological profiling.
This involves testing the compound and its derivatives against a broad panel of human cancer cell lines to determine their spectrum of activity and potency (e.g., IC50 values). mdpi.com For example, related 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives have shown promising efficacy against liver cancer cells (HepG-2). nih.gov Similarly, certain 4-phenyl-2-quinolone analogs have demonstrated significant antiproliferative activity against colon (COLO205) and lung (H460) cancer cell lines. mdpi.com
A critical future direction is target deconvolution—the process of identifying the specific molecular target(s) through which the compound exerts its biological effect. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed. Molecular docking studies can provide initial hypotheses; for instance, related quinolinones have been docked against topoisomerase IIβ, a key enzyme in DNA replication. nih.gov Other potential targets for this class of compounds include protein kinases and the protein folding machinery component Hsp90. nih.gov Identifying the precise molecular target is essential for understanding the mechanism of action and for the rational design of more selective and effective drugs.
Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles
Building on the insights gained from synthetic exploration and biological profiling, the rational design and synthesis of next-generation analogs of this compound is a key future perspective. This process relies on establishing a clear Structure-Activity Relationship (SAR).
SAR studies involve systematically modifying different parts of the lead molecule and assessing how these changes affect its biological activity. For this compound, key areas for modification include:
The C3-Position: Replacing the bromine atom with a diverse range of substituents via the cross-coupling reactions mentioned previously. Introducing various aryl, heteroaryl, or alkyl groups can significantly impact potency and target selectivity. nih.gov
The C2-Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring to modulate the electronic properties and steric profile of the molecule. mdpi.com
The Quinolinone Core: Modifications to the quinolinone ring system itself, such as N-alkylation or substitution on the benzo-fused portion of the ring, can alter solubility, metabolic stability, and cell permeability.
The strategy of molecular hybridization, which combines the quinolinone pharmacophore with other known biologically active motifs (e.g., pyrazoles, purines), is another promising approach to create novel chemical entities with potentially enhanced or dual-action therapeutic profiles. nih.govnih.gov The ultimate goal is to synthesize analogs with improved potency, selectivity, and drug-like properties, paving the way for potential preclinical development.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-phenylquinolin-4(1H)-one?
Answer: The bromination of 2-phenylquinolin-4(1H)-one can be achieved via electrophilic aromatic substitution using brominating agents like in the presence of a Lewis acid catalyst (e.g., ) under anhydrous conditions. Alternatively, direct bromination using in acetic acid at controlled temperatures (50–60°C) has been reported for analogous quinolinone derivatives. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Q. How is structural purity assessed for this compound in academic settings?
Answer: Purity is validated using:
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm, C-Br stretch at ~615 cm).
- NMR Spectroscopy : NMR reveals aromatic proton environments, while NMR confirms quaternary carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks () and isotopic patterns consistent with bromine .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning) be resolved during structure refinement of this compound?
Answer: SHELXL refinement strategies include:
- TWIN/BASF Commands : To model twinning ratios (e.g., 0.25 for hemihedral twinning).
- Anisotropic Displacement Parameters : For non-hydrogen atoms to improve R-factors.
- Residual Density Maps : To identify disordered solvent or missing hydrogen atoms.
Example refinement parameters from similar compounds: , , space group .
Q. What computational approaches optimize electronic structure modeling of this compound?
Answer:
- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set for geometry optimization.
- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) for solvent-dependent NMR chemical shifts.
- Vibrational Frequency Analysis : Compare calculated IR spectra (scaling factor = 0.961) to experimental data to validate modes (Table 1) .
Q. Table 1. Experimental vs. Calculated IR Frequencies (cm⁻¹)
| Vibration Mode | Experimental | B3LYP/6-31G(d,p) | Deviation |
|---|---|---|---|
| C=O Stretch | 1685 | 1702 | +17 |
| C-Br Stretch | 615 | 598 | -17 |
| Aromatic C-H Bend | 830 | 815 | -15 |
Q. How are mechanistic pathways analyzed for reactions involving this compound?
Answer:
- Kinetic Isotope Effects (KIE) : Compare for proton transfer steps.
- Intermediate Trapping : Use low-temperature NMR (-40°C) or quenching with nucleophiles.
- DFT Transition-State Modeling : Identify energy barriers for bromine displacement reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Answer:
- Solvent Corrections : Apply the IEF-PCM model for solvent polarity effects.
- Conformational Sampling : Use molecular dynamics (MD) to account for rotamer populations.
- Referencing Standards : Calibrate shifts using TMS or residual solvent peaks. For example, calculated shifts for aromatic protons may deviate by ±0.3 ppm due to π-stacking effects .
Q. What methodologies validate crystallographic data when multiple space groups are plausible?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
